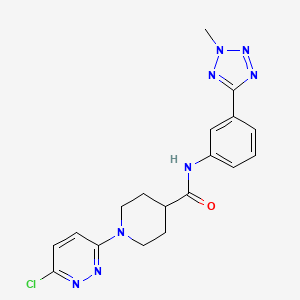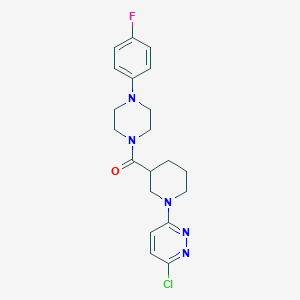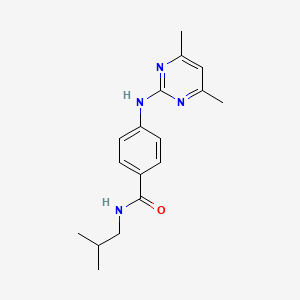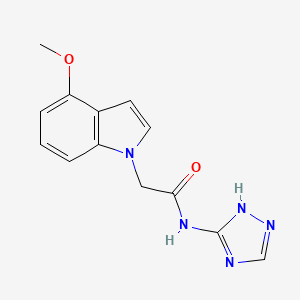![molecular formula C13H18N4OS2 B10985430 2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B10985430.png)
2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide: belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. They exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Preparation Methods
The synthetic routes for this compound involve introducing substituents at positions 2 and 4 of the thiazole ring. While specific methods may vary, here’s a general outline:
Chemical Reactions Analysis
Types of Reactions::
Oxidation and Reduction: Thiazoles can undergo oxidation and reduction reactions, leading to various functional group modifications.
Substitution Reactions: Substituents at positions 2 and 4 can be modified through substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace substituents.
Major Products:: The major products depend on the specific substituents introduced during synthesis. These modifications impact the compound’s biological activity.
Scientific Research Applications
Chemistry: Thiazoles serve as building blocks in drug discovery due to their diverse pharmacological properties.
Biology: Researchers explore their effects on cellular processes, enzyme inhibition, and protein interactions.
Medicine: Investigated for potential antitumor, antiviral, and anti-inflammatory applications.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H18N4OS2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(3-methylbutylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H18N4OS2/c1-8(2)4-5-14-12-16-10(7-19-12)11(18)17-13-15-6-9(3)20-13/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17,18) |
InChI Key |
MGQSTQJDCCZCIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10985352.png)
![2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10985361.png)

![[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10985364.png)


![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B10985376.png)

![3-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10985381.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B10985396.png)
![1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B10985404.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10985410.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide](/img/structure/B10985419.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10985426.png)
